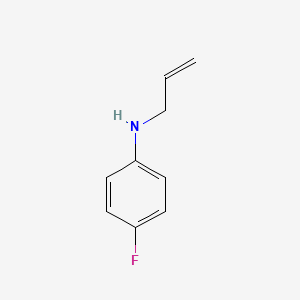

N-Allyl-N-(4-fluorophenyl)amine

Description

Contextual Significance in Contemporary Organic Synthesis and Chemical Research

The true significance of N-Allyl-N-(4-fluorophenyl)amine in contemporary research is best understood by examining the roles of its constituent parts. N-allyl amines are crucial building blocks in organic synthesis, participating in a wide array of reactions. The allyl group can undergo transformations such as olefin metathesis, hydroformylation, and various cycloaddition reactions, making it a valuable synthon for the construction of complex molecular architectures.

Research Trajectories and Evolving Scholarly Interests

Given the limited direct research on this compound, current research trajectories can be inferred from broader trends in organic and medicinal chemistry. There is a growing interest in the development of novel catalytic methods for the functionalization of allylic amines. Future research involving this compound could explore its use in asymmetric catalysis to generate chiral building blocks of pharmaceutical interest.

Furthermore, the field of fluorination chemistry continues to expand, with a constant demand for new fluorinated building blocks. Scholarly interest may evolve towards investigating the unique reactivity of the C-F bond in this molecule or utilizing the fluorinated phenyl ring to direct specific chemical transformations. The potential for this compound to serve as a precursor for heterocyclic synthesis, a cornerstone of medicinal chemistry, also represents a promising avenue for future research. As synthetic chemists continue to seek out novel molecular scaffolds, it is plausible that the research interest in this compound and its derivatives will intensify.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83164-79-8 | scbt.comtheclinivex.comchemicalbook.com |

| Molecular Formula | C9H10FN | scbt.comtheclinivex.comchemicalbook.com |

| Molecular Weight | 151.18 g/mol | chemicalbook.com |

| Boiling Point | 228-233°C | 1int.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAVHRJRGNSPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allyl N 4 Fluorophenyl Amine

Conventional Amination Approaches

Conventional methods for the synthesis of N-Allyl-N-(4-fluorophenyl)amine often rely on the direct reaction of an amine with an allyl-containing substrate or involve multi-step sequences to construct the target molecule.

Reaction of 4-Fluoroanilines with Allylic Substrates

The most direct conventional route to this compound involves the nucleophilic substitution reaction between 4-fluoroaniline (B128567) and an allylic substrate bearing a suitable leaving group, such as an allyl halide. 4-fluoroaniline is a primary arylamine used as an intermediate in the manufacturing of various chemicals. nih.gov This reaction is a standard N-alkylation, a fundamental method for forming C-N bonds. acs.org The general transformation involves the displacement of the leaving group on the allyl moiety by the nitrogen atom of 4-fluoroaniline.

The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group on the allylic substrate (e.g., bromide, chloride, or tosylate), the reaction solvent, and the presence of a base to neutralize the acid generated during the reaction.

| Reactants | Product | Conditions |

| 4-Fluoroaniline, Allyl Bromide | This compound | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) |

| 4-Fluoroaniline, Allyl Chloride | This compound | Base, Elevated Temperature |

| 4-Fluoroaniline, Allyl Tosylate | This compound | Base, Milder Conditions |

Multi-step Synthetic Strategies and Intermediate Formations

In cases where direct allylation is not feasible or leads to low yields, multi-step strategies are employed. These synthetic routes may involve the protection of the amine, followed by allylation and deprotection, or the construction of the molecule through a series of reactions that form the key bonds sequentially. mit.edu For instance, a multi-step synthesis could begin with the acylation of 4-fluoroaniline with an appropriate reagent, followed by reduction of the resulting amide to the secondary amine. researchgate.net Subsequent allylation would then yield the final product.

Another approach could involve the synthesis of an intermediate that is later converted to the target molecule. chemrxiv.org Continuous flow techniques are also being developed to streamline multi-step syntheses by combining multiple reaction steps into a single continuous reactor network, which avoids the need to isolate intermediate products. mit.edusyrris.jp This approach can be significantly faster and more efficient than traditional batch processing. syrris.jp

Catalytic and Stereoselective Syntheses

Modern synthetic chemistry has seen a significant shift towards catalytic methods, which offer higher efficiency, selectivity, and sustainability. The synthesis of allylic amines, including this compound, has greatly benefited from these advancements. acs.orgresearchgate.net

Asymmetric Allylic Amination Protocols

Asymmetric allylic amination is a powerful method for the synthesis of chiral allylic amines, which are important components of many pharmaceutical compounds. louisiana.edunih.gov These reactions utilize a chiral catalyst to control the stereochemical outcome of the amination, leading to the formation of one enantiomer in excess. While this compound itself is not chiral, the principles of asymmetric allylic amination are relevant to the synthesis of more complex, chiral derivatives. Research has focused on developing new chiral ligands and catalytic systems to achieve high enantioselectivity in these transformations. nih.gov

Transition Metal-Catalyzed Allyl Amine Synthesis (e.g., Palladium, Molybdenum, Rhodium)

Transition metals, particularly palladium, have been extensively used to catalyze the synthesis of allylic amines. acs.orgacsgcipr.org In a typical palladium-catalyzed allylic amination, a π-allyl palladium intermediate is formed from an allylic substrate. This intermediate then reacts with an amine nucleophile, such as 4-fluoroaniline, to generate the allylic amine product. acsgcipr.org The use of specific ligands can influence the regioselectivity and stereoselectivity of the reaction. nih.gov

Molybdenum and rhodium catalysts have also been employed for the synthesis of allylic amines. acsgcipr.orgorganic-chemistry.org For example, a molybdenum complex has been shown to catalyze the efficient allylic amination of allyl alcohols with sterically bulky aliphatic amines. organic-chemistry.org Rhodium catalysts are effective in hydroaminomethylation reactions, which can also lead to the formation of allylic amines. acs.org

| Catalyst System | Substrates | Product | Key Features |

| Palladium(0) / Ligand | Allylic Acetate (B1210297), 4-Fluoroaniline | This compound | High efficiency and functional group tolerance. nih.gov |

| Molybdenum(0) / Ligand | Allyl Alcohol, 4-Fluoroaniline | This compound | Dehydrative allylation. organic-chemistry.org |

| Rhodium(I) / Ligand | Alkene, CO, H2, 4-Fluoroaniline | This compound | Hydroaminomethylation. acs.org |

Metal-Free Allyl Amine Synthesis Methodologies

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost, toxicity, and environmental impact associated with transition metals. researchgate.net Several metal-free approaches to the synthesis of allylic amines have been reported. These methods often utilize organocatalysts or rely on the inherent reactivity of the substrates under specific conditions. dntb.gov.ua

One such strategy involves the decarboxylative coupling of arylacrylic acids with a primary amine and formaldehyde (B43269) in the presence of a boronic acid, a process that proceeds without a metal catalyst. acs.org Another approach is the direct substitution of allylic alcohols with amines, promoted by fluorinated alcohols like hexafluoroisopropanol (HFIP). dntb.gov.ua Furthermore, transition-metal-free amination of aryl halides has been achieved using strong bases in solvents like dioxane. researchgate.net Silylboronate-mediated cross-couplings also offer a transition-metal-free route for the defluorinative amination of organic fluorides. nih.gov

Flow Chemistry Approaches for Library Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of compound libraries, including enhanced reaction control, improved safety, and ease of scalability. The application of flow chemistry to the synthesis of N-allyl-N-aryl amines, such as this compound, has been demonstrated as a highly efficient method.

One notable approach involves the dehydrative monoallylation of anilines using a solid catalyst in a continuous flow reactor. nih.govrsc.org This method utilizes a reusable catalyst, such as tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂), to facilitate the reaction between an aniline (B41778) and an allyl alcohol. nih.govrsc.org The use of a solid catalyst simplifies product purification as the catalyst can be easily separated from the reaction mixture.

A study on the monoallylation of aniline demonstrated the effectiveness of a 10 wt% WO₃/ZrO₂ catalyst in a fixed-bed flow reactor. nih.gov The reaction, conducted at 140°C, continuously produced N-allylaniline with high selectivity (97-99%) over a 15-hour period. nih.gov The steric hindrance imposed by the catalyst's active sites is believed to inhibit the over-allylation of the product, thus favoring the formation of the mono-allylated amine. nih.govrsc.org This methodology is directly applicable to the synthesis of a library of substituted N-allyl anilines, including this compound, by varying the aniline substrate.

The key parameters for this flow synthesis are summarized in the table below:

| Parameter | Value | Reference |

| Catalyst | 10 wt% WO₃/ZrO₂ | nih.gov |

| Reactants | Aniline (or substituted aniline), Allyl alcohol | nih.govrsc.org |

| Solvent | n-octane | nih.gov |

| Temperature | 140 °C | nih.gov |

| Flow Rate | 0.1 mL min⁻¹ | nih.gov |

| Selectivity for Monoallylation | 97-99% | nih.gov |

This flow chemistry approach provides a robust and scalable platform for the generation of a library of N-allyl-N-aryl amines, offering a significant improvement over traditional batch processes.

Chemoselective Activation in Allyl Amine Synthesis

The synthesis of this compound requires careful control of chemoselectivity to favor the desired N-allylation over potential side reactions, such as C-allylation or multiple allylations. The electronic properties of the 4-fluoroaniline precursor, with the electron-withdrawing fluorine atom, influence the reactivity of the amine and the aromatic ring. wikipedia.orgnih.gov

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively studied for the N-arylation and N-allylation of amines. nih.govnih.gov The challenge in the synthesis of this compound lies in achieving selective mono-N-allylation. The choice of catalyst, ligands, and reaction conditions is crucial to steer the reaction towards the desired product. For instance, palladium catalysts in combination with specific phosphine (B1218219) ligands can effectively catalyze the coupling of aryl halides with amines. nih.govnih.gov The use of a weaker base, such as potassium phenoxide (KOPh), has been shown to be beneficial in the palladium-catalyzed coupling of fluoroalkylamines with aryl halides, preventing the degradation of sensitive products. nih.govnih.gov

Rhodium catalysts also offer a powerful tool for the selective N-allylation of amines. Research has shown that rhodium complexes can catalyze the allylation of various nucleophiles, including amines. While specific studies on the rhodium-catalyzed synthesis of this compound are not prevalent, the general principles of rhodium-catalyzed allylation suggest its potential applicability. elsevierpure.comrsc.orgresearchgate.net

Iridium-catalyzed reactions have also emerged as a valuable method for C-N bond formation. nih.govnih.govacs.org Iridium catalysts can facilitate the N-alkylation of amines with alcohols through a "borrowing hydrogen" pathway, which is an atom-economical and environmentally friendly approach. acs.org This method could potentially be adapted for the synthesis of this compound using 4-fluoroaniline and allyl alcohol.

The following table summarizes various catalytic systems and their potential application in the chemoselective synthesis of this compound:

| Catalyst System | Key Features for Chemoselectivity | Potential Application | Reference |

| Palladium/Phosphine Ligands | Ligand design can control selectivity for N-allylation over C-allylation. Use of mild bases can prevent side reactions. | N-allylation of 4-fluoroaniline with an allyl halide or acetate. | nih.govnih.gov |

| Rhodium Complexes | Can offer high regioselectivity in allylation reactions. | Selective N-allylation of 4-fluoroaniline. | elsevierpure.comrsc.orgresearchgate.net |

| Iridium Complexes | Enables atom-economical N-alkylation with alcohols via the borrowing hydrogen mechanism. | Synthesis from 4-fluoroaniline and allyl alcohol. | nih.govnih.govacs.org |

| Tungsten Oxide/Zirconium Dioxide | Solid catalyst in flow chemistry promotes selective monoallylation due to steric hindrance. | Continuous synthesis of this compound. | nih.govrsc.org |

Advanced Spectroscopic Characterization and Structural Analysis of N Allyl N 4 Fluorophenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For N-Allyl-N-(4-fluorophenyl)amine, both ¹H and ¹³C NMR would provide crucial information for its structural assignment.

In ¹H NMR spectroscopy, the chemical shift, splitting pattern, and integration of each signal would correspond to a specific proton or group of equivalent protons in the molecule. The hydrogens on carbons directly bonded to the nitrogen atom are expected to be deshielded and appear in the range of 2.3-3.0 ppm. libretexts.org The single N-H proton would likely appear as a broad signal over a wide range, typically between 0.5-5.0 ppm, and its presence could be confirmed by its disappearance from the spectrum upon the addition of D₂O. libretexts.org

The aromatic protons on the 4-fluorophenyl group would present a characteristic splitting pattern due to coupling with each other and with the fluorine atom. The protons of the allyl group would also show distinct signals with coupling between the vinyl and methylene (B1212753) protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. The carbons adjacent to the nitrogen atom are expected to be deshielded, absorbing about 20 ppm downfield from what would be seen in a comparable alkane. The presence of the fluorine atom would also influence the chemical shifts of the carbons in the phenyl ring through C-F coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 0.5 - 5.0 | Broad Singlet |

| Ar-H (ortho to F) | ~7.0 | Doublet of Doublets |

| Ar-H (meta to F) | ~6.8 | Doublet of Doublets |

| =CH- | 5.8 - 6.0 | Multiplet |

| =CH₂ | 5.1 - 5.3 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (ipso to N) | 145 - 150 (doublet due to C-F coupling) |

| C (ipso to F) | 155 - 160 (doublet due to C-F coupling) |

| Ar-CH (ortho to F) | 115 - 120 (doublet due to C-F coupling) |

| Ar-CH (meta to F) | 114 - 118 (doublet due to C-F coupling) |

| =CH- | 130 - 135 |

| =CH₂ | 115 - 120 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

As a secondary amine, a single, weak N-H stretching band would be anticipated in the region of 3350-3310 cm⁻¹. orgchemboulder.com The absence of a second peak in this region would distinguish it from a primary amine. The C-N stretching vibration for the aromatic amine portion would likely appear as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com

The allyl group would be identifiable by the C=C stretching vibration around 1645 cm⁻¹ and the =C-H stretching bands just above 3000 cm⁻¹. The aromatic ring would exhibit C-H stretching vibrations also above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Finally, a strong absorption due to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak-Medium |

| C-H Stretch (Aromatic & Alkene) | 3100 - 3000 | Medium |

| C-H Stretch (Alkane) | 3000 - 2850 | Medium |

| C=C Stretch (Alkene) | ~1645 | Medium-Weak |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀FN), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 151.19. 1int.co.uk

A key feature in the mass spectrum of this compound would be the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The presence of a molecular ion at an odd m/z value would therefore be indicative of the single nitrogen atom in the structure.

Fragmentation patterns in the mass spectrum would provide further structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For this compound, this could lead to the loss of an allyl radical to produce a fragment ion corresponding to the 4-fluorophenylaminyl cation.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 151 |

| [M-H]⁺ | 150 |

| [M-C₃H₅]⁺ | 110 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide a wealth of information about the solid-state structure of this compound, should a suitable single crystal be obtained.

Specifically, an X-ray crystal structure would reveal:

Precise bond lengths and bond angles for every atom in the molecule.

The conformation of the allyl group relative to the phenyl ring.

The planarity of the aromatic ring and the geometry around the nitrogen atom.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic rings.

As of now, there is no publicly available crystal structure for this compound in the Cambridge Structural Database. The synthesis and crystallographic characterization of related compounds, such as N-allyl-4-methylbenzenesulfonamide, have been reported, demonstrating the feasibility of such analyses for similar molecular frameworks. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations of N Allyl N 4 Fluorophenyl Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govdergipark.org.tr It is widely employed due to its favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like N-Allyl-N-(4-fluorophenyl)amine. DFT calculations can determine optimized molecular geometries, electronic properties, and spectroscopic features. nih.govresearchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results that correlate well with experimental data. researchgate.netnih.gov

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the N-C(allyl) and N-C(phenyl) bonds), conformational analysis is essential. researchgate.netdntb.gov.ua This analysis involves scanning the potential energy surface by systematically rotating these bonds to identify all stable conformers and the transition states that connect them. researchgate.netyoutube.com

Studies on similar molecules, such as N-(2-fluorophenyl)imino-coumarin, reveal that the presence and position of a fluoro substituent can significantly influence the rotational barriers and the most stable conformations. thaiscience.info For this compound, the geometry is expected to be non-planar, particularly around the nitrogen atom, which typically adopts a trigonal pyramidal geometry in amines. researchgate.net The final optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following values are representative examples based on typical DFT calculations for similar structures and are for illustrative purposes only, as specific published data for this molecule is not available.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-F | 1.35 Å |

| C-N (phenyl) | 1.41 Å | |

| C-N (allyl) | 1.45 Å | |

| C=C (allyl) | 1.34 Å | |

| **Bond Angles (°) ** | C-N-C | 118.5° |

| F-C-C | 119.0° | |

| N-C-C (allyl) | 110.0° | |

| Dihedral Angles (°) | C-C-N-C | 125.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following values are representative examples based on typical DFT calculations and are for illustrative purposes only.)

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. youtube.com Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. youtube.comnih.gov

In this compound, the most negative potential (red/yellow) is expected to be located around the electronegative fluorine atom and the nitrogen atom due to its lone pair of electrons. These sites represent the centers for electrophilic interactions. The hydrogen atoms, particularly those of the allyl group and the aromatic ring, would exhibit positive potential (blue), indicating them as sites for nucleophilic interactions. youtube.com The MEP map provides a comprehensive picture of the molecule's reactive surface. nih.gov

Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. dergipark.org.trorganicchemistrydata.org These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govdergipark.org.trresearchgate.net

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. dergipark.org.tr

These parameters provide a quantitative scale for the reactivity of this compound, allowing for comparison with other related compounds. organicchemistrydata.org

Table 3: Illustrative Global Reactivity Descriptors for this compound (Note: These descriptors are derived from the illustrative HOMO/LUMO energies in Table 2 and are for exemplary purposes only.)

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Electronegativity (χ) | (I+A)/2 | 3.40 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

| Chemical Softness (S) | 1/η | 0.41 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.36 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic properties, providing valuable support for experimental data interpretation. nih.govmdpi.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the experimental bands in an FT-IR spectrum. The calculations can predict the stretching and bending modes for functional groups like N-H (if present, though not in this specific secondary amine), C-H (aromatic and vinylic), C=C, C-N, and C-F. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when scaled and compared with experimental spectra, can confirm the molecular structure. For this compound, distinct signals would be predicted for the allyl, phenyl, and fluoro-substituted carbons and their attached protons. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. rsc.orgresearchgate.net It calculates the vertical excitation energies and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov This allows for the prediction of the maximum absorption wavelength (λmax) and helps assign the nature of the electronic transitions (e.g., π → π*). rsc.org

Non-Linear Optical (NLO) Properties Assessment

Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.tr A large hyperpolarizability value indicates a strong NLO response. For this compound, the combination of the electron-donating amine group and the π-conjugated system could lead to intramolecular charge transfer upon excitation, a key requirement for NLO activity. The calculated β value can be compared to standard NLO materials like urea (B33335) to assess its potential. mdpi.com

Synthetic Applications and Advanced Chemical Material Relevance of N Allyl N 4 Fluorophenyl Amine

Role as a Synthetic Intermediate for Complex Organic Scaffolds

N-Allyl-N-(4-fluorophenyl)amine serves as a valuable precursor for the synthesis of intricate organic molecules. The presence of both a nucleophilic secondary amine and a reactive allyl group allows for a diverse range of chemical modifications, making it an ideal starting material for constructing complex scaffolds.

One notable example is its use in the synthesis of multi-substituted aromatic compounds. For instance, it is a key component in the formation of N-allyl-N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide. nih.gov This complex molecule incorporates multiple functional groups, including a sulfonamide, a piperazine (B1678402) ring, and the core this compound structure, highlighting the utility of the parent amine in building sophisticated molecular frameworks.

Contribution to Chiral Heterocycle Synthesis

The synthesis of chiral nitrogen-containing heterocycles is of paramount importance in medicinal chemistry. This compound and its derivatives are valuable precursors in this field due to the potential for stereoselective cyclization reactions. Various transition metal-catalyzed reactions, including those employing rhodium, palladium, and gold, have been developed for the asymmetric synthesis of heterocycles from allylic amines. nih.govnih.govntnu.edunih.govnih.govyale.eduorganic-chemistry.org

For example, rhodium-catalyzed asymmetric amination of allylic compounds provides a direct route to chiral β-fluoroamines, which are important pharmacophores. nih.gov While direct studies on this compound are limited, the principles of these catalytic systems are applicable. The general approach involves the reaction of an amine with an allylic substrate in the presence of a chiral rhodium catalyst, leading to the formation of enantioenriched products.

Similarly, palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the synthesis of chiral amines. umn.edumdpi.com The reaction of an allylic substrate with a nucleophile, catalyzed by a chiral palladium complex, can generate a wide range of chiral products. Gold-catalyzed intramolecular amination of allylic alcohols also offers a pathway to substituted pyrrolidines and piperidines with high stereoselectivity. nih.gov

The following table illustrates the potential of catalytic systems for the synthesis of chiral heterocycles from allylic precursors, which could be applied to derivatives of this compound.

| Catalyst System | Heterocycle Type | Enantiomeric Excess (ee) | Reference |

| Rhodium/Chiral Diene Ligand | Tertiary β-Fluoroamines | Up to 96% | nih.gov |

| Palladium/Chiral Phosphine (B1218219) Ligand | Chiral Allylic Amines | 81-95% | umn.edu |

| Gold(I)/Chiral Ligand | Substituted Pyrrolidines/Piperidines | Up to 96% | nih.gov |

This table represents the potential application of known catalytic methods to this compound and its derivatives based on reactions with similar substrates.

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The fluorinated phenyl and allyl functionalities in this compound make it a highly relevant intermediate for the synthesis of both agrochemicals and pharmaceuticals. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and bioavailability. theclinivex.com

In the agrochemical sector, fluorinated compounds are prevalent. nih.govresearchgate.net For instance, the herbicide flufenacet (B33160) is an N-(4-fluorophenyl)acetamide derivative, indicating the importance of the 4-fluoroaniline (B128567) moiety in developing new crop protection agents. nih.gov While direct synthesis of commercial agrochemicals from this compound is not widely documented, its structural similarity to key agrochemical precursors suggests its potential in this area. For example, N-(alkoxy)-diphenyl ether carboxamides, which share structural motifs, have shown significant antifungal activity. mdpi.com

In the pharmaceutical industry, the N-(4-fluorophenyl)piperazine scaffold is a key component in several drugs. For example, 1-Bis(4-fluorophenyl)methyl piperazine is an intermediate in the synthesis of flunarizine (B1672889) and lomerizine, which are calcium channel blockers. researchgate.net This same piperazine derivative is also used to synthesize piperazinylacetamides with anticancer properties. researchgate.net The structural relationship suggests that this compound could be a precursor to similar bioactive piperazine-containing molecules. Furthermore, related N-phenylamide derivatives have been investigated for various pharmacological activities. scbt.com

The following table provides examples of bioactive compounds that are structurally related to this compound, highlighting its potential as a synthetic intermediate.

| Compound Class | Application | Related Precursor/Scaffold | Reference |

| Piperazinylacetamides | Anticancer | 1-Bis(4-fluorophenyl)methyl piperazine | researchgate.net |

| Flunarizine, Lomerizine | Calcium Channel Blockers | 1-Bis(4-fluorophenyl)methyl piperazine | researchgate.net |

| Flufenacet | Herbicide | 4-Fluoro-N-isopropylbenzenamine | nih.gov |

| N-(alkoxy)-diphenyl ether carboxamides | Antifungal | 4-Fluorobenzonitrile | mdpi.com |

Emerging Relevance in Materials Science and Polymer Chemistry

The allyl group in this compound provides a handle for polymerization, suggesting its potential use in materials science. Allyl-functionalized polymers have gained interest for biomedical applications due to the ability to tailor their properties through post-polymerization modifications. nih.gov While the direct polymerization of this compound is not extensively reported, the polymerization of allylamines is a known process. beilstein-journals.org

One area of application is in the development of functional materials such as optical sensors. A structurally related compound, N-allyl-4-(N-2'-hydroxyethyl)amino-1,8-naphthalimide, has been used as a fluorophore in an optical chemical sensor. nih.govnih.gov The fluorophore was copolymerized to prevent leaching, demonstrating the utility of the allyl group in creating robust sensor materials.

Furthermore, polymers containing catechol groups, which can be introduced via functionalized initiators, have been used for the surface functionalization of magnetic nanoparticles for bio-imaging applications. rsc.org This suggests a potential pathway for creating functionalized nanoparticles using polymers derived from this compound.

The table below summarizes potential material applications based on the functional groups present in this compound.

| Material Application | Relevant Functional Group | Polymerization/Modification Method | Reference |

| Optical Chemical Sensors | Allyl group, Fluorinated aromatic ring | Copolymerization | nih.govnih.gov |

| Functionalized Nanoparticles | Allyl group for polymerization | Post-polymerization modification | rsc.org |

| Biocidal Polymers | Amine functionality (after modification) | Grafting or modification to form N-halamines | chemicalbook.com |

Coordination Chemistry of N Allyl N 4 Fluorophenyl Amine As a Ligand

Ligand Design Principles for N-Allyl-N-(4-fluorophenyl)amine Derivatives

The design of ligands derived from this compound would be guided by the desire to modulate the electronic and steric properties of the resulting metal complexes. Key design elements often include sterically bulky architectures, the introduction of hemilabile coordinating groups, and electronically-tuned substituents to achieve high catalytic efficiency. nih.gov

Electronic Effects: The electronic nature of the ligand is a critical factor. The electron-donating or electron-withdrawing character of substituents on the aryl ring directly influences the electron density on the nitrogen and allyl moieties, thereby affecting the metal-ligand bond strength. For instance, the fluorine atom at the para-position of the phenyl ring in this compound exerts an electron-withdrawing effect, which can influence the Lewis basicity of the amine.

Steric Tuning: The steric bulk of the ligand is a crucial parameter in controlling the coordination number and geometry of the metal center. Introducing bulky substituents on the aryl ring or the allyl group can create a specific coordination pocket around the metal, influencing the selectivity of catalytic reactions. nih.gov For example, switching from a biaryl(diaryl)phosphine-type ligand to a (dialkyl)phosphino analogue can significantly alter the steric and electronic environment of the metal center. acs.org

Hemilability: The N-allyl group itself can be considered a hemilabile fragment. It can coordinate to a metal center through the nitrogen atom, the C=C double bond of the allyl group, or both. This versatility allows the ligand to adapt to the electronic and steric requirements of the metal center during a reaction, potentially opening and closing coordination sites as needed.

Multidentate Ligands: By incorporating additional donor atoms into the this compound framework, multidentate ligands can be created. These ligands, such as pincer-type ligands, can bind to a metal in a tridentate, meridional fashion, conferring high thermal stability to the resulting complexes. wikipedia.org The denticity of multidentate amine ligands plays a crucial role in their coordination chemistry. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methods for related N-allyl-N-arylamine ligands. Common synthetic routes include:

From Metal Halides: The direct reaction of this compound with a metal halide salt is a straightforward approach. The amine would displace labile ligands, such as solvents or other weakly coordinating anions, to form the desired complex.

Oxidative Addition: For low-valent metal precursors, oxidative addition of an allylic C-H or C-X bond (where X is a halide) can lead to the formation of allyl metal complexes. wikipedia.org

From Alkene Complexes: The displacement of a coordinated alkene by the N-allyl-N-arylamine can also be a viable route. libretexts.org

A variety of transition metals are expected to form complexes with this compound, including but not limited to palladium, nickel, rhodium, ruthenium, and copper, given their known affinity for amine and allyl ligands. nih.govnih.govorganic-chemistry.org

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

NMR Spectroscopy: 1H, 13C, 19F, and 31P (if phosphine (B1218219) co-ligands are present) NMR would be crucial for elucidating the structure of the complex in solution. Techniques like 2D NOESY can provide through-space correlations, confirming the proximity of different parts of the ligand to the metal center. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the coordination of the C=C bond of the allyl group, which would result in a shift of its characteristic stretching frequency.

A hypothetical reaction for the synthesis of a palladium complex is shown below:

2 this compound + PdCl₂(CH₃CN)₂ → [PdCl₂(this compound)₂] + 2 CH₃CN

Coordination Modes and Geometries

This compound offers several potential coordination modes due to the presence of multiple donor sites: the nitrogen atom and the π-system of the allyl group.

η¹-N Coordination: The simplest coordination mode involves the nitrogen atom's lone pair donating to the metal center, forming a standard metal-amine bond. In this mode, the ligand acts as a simple monodentate L-type ligand.

η²-C=C Coordination: The allyl group's double bond can coordinate to the metal center in a side-on fashion. This η²-coordination is common for alkenes.

η³-Allyl Coordination: The entire allyl fragment can coordinate to the metal through all three carbon atoms. This η³-allyl coordination is a common and important bonding mode in organometallic chemistry. wikipedia.orglibretexts.org The η³-allyl group is typically classified as an LX-type ligand. wikipedia.org

η¹-N, η²-C=C Chelating Mode: The ligand can act as a bidentate ligand, coordinating through both the nitrogen atom and the allyl double bond to form a chelate ring. The stability of this chelate would depend on the ring size and the nature of the metal center.

Bridging Modes: In polynuclear complexes, the ligand could bridge two metal centers. For example, the nitrogen could coordinate to one metal while the allyl group coordinates to another.

The resulting coordination geometry around the metal center would be dictated by the metal's preferred coordination number, its oxidation state, and the steric and electronic properties of the this compound ligand and any other co-ligands present. Common geometries for four-coordinate complexes include square planar and tetrahedral, while five-coordinate complexes can adopt trigonal bipyramidal or square pyramidal geometries. Six-coordinate complexes are typically octahedral. For instance, complexes with a single this compound ligand and three other monodentate ligands might adopt a tetrahedral or square planar geometry depending on the metal (e.g., Pd(II) often favors square planar).

The table below summarizes the potential coordination modes of the this compound ligand.

| Coordination Mode | Hapticity | Donor Atoms | Description |

| Monodentate | η¹ | N | The ligand binds through the nitrogen lone pair. |

| Monodentate | η² | C, C | The ligand binds through the π-bond of the allyl group. |

| Monodentate | η³ | C, C, C | The ligand binds through the three carbons of the allyl group. |

| Bidentate Chelate | η¹-N, η²-C=C | N, C, C | The ligand binds through both the nitrogen and the allyl π-bond to the same metal center. |

Q & A

Q. What are the common synthetic routes for preparing N-Allyl-N-(4-fluorophenyl)amine in academic research?

The compound is typically synthesized via nucleophilic substitution reactions. For example, allylamine reacts with halogenated aromatic substrates (e.g., 2-chlorobenzyl chloride) in the presence of a base like Na₂CO₃, yielding N-allyl-N-(aryl)amine derivatives. Reaction conditions (e.g., solvent, temperature, and stoichiometry) are critical for optimizing yields (~50–72%) and minimizing side products like acetamide derivatives . Alternative methods involve coupling allylamine with propargyl bromides under inert atmospheres (e.g., argon), followed by extraction and purification via flash column chromatography .

Q. How is purification typically achieved after synthesizing this compound?

Post-synthesis purification often employs column chromatography (silica gel, n-hexane/ethyl acetate gradients) to isolate the target compound from unreacted starting materials or byproducts. Recrystallization in ethyl acetate or dichloromethane may further enhance purity, especially for sulfonamide derivatives .

Q. What analytical techniques confirm the structure of this compound?

Structural validation relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F for fluorinated analogs) to assign proton environments and carbon/fluorine connectivity. IR spectroscopy identifies functional groups (e.g., N–H stretches), while elemental analysis verifies empirical composition .

Q. What are the key challenges in scaling up the synthesis of this compound for research applications?

Challenges include controlling regioselectivity during allylation, minimizing hydrolysis of fluorophenyl groups, and addressing low yields due to competing side reactions (e.g., over-alkylation). Optimizing reaction time, temperature, and base strength (e.g., Na₂CO₃ vs. K₂CO₃) can mitigate these issues .

Q. How do researchers ensure reproducibility in synthesizing this compound derivatives?

Strict control of anhydrous conditions (e.g., argon atmosphere), precise stoichiometry, and standardized workup protocols (e.g., quenching with water, repeated extractions) are essential. Detailed reporting of solvent purity, reaction times, and chromatographic gradients enhances reproducibility .

Advanced Research Questions

Q. How can this compound be modified to study its coordination chemistry with transition metals?

Advanced modifications include sulfonylation with p-toluenesulfonyl chloride to generate N-Allyl-N-(aryl)sulfonamide derivatives, which act as ligands for transition metals. The sulfonamide group enhances metal-binding affinity and stabilizes complexes for catalytic studies . Fluorinated analogs are also used to probe electronic effects in coordination complexes via ¹⁹F NMR .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Side reactions (e.g., over-alkylation, hydrolysis) are minimized by using sterically hindered bases (e.g., NaH in DMF) and low-temperature conditions (0°C) during critical steps. Quenching with phosphate buffer (pH 7) prevents acid-catalyzed degradation .

Q. How does the fluorine substituent influence the compound’s electronic properties in coordination complexes?

The electron-withdrawing fluorine group polarizes the aromatic ring, enhancing the ligand’s Lewis acidity and stabilizing metal centers in low oxidation states. This is critical for catalytic applications, as demonstrated in fluorinated triazene-metal complexes .

Q. What advanced spectroscopic methods resolve rotational isomerism in this compound derivatives?

Dynamic NMR and variable-temperature ¹⁹F NMR spectroscopy are used to study slow N–N bond rotation and inversion at nitrogen centers. Large fluorine chemical shift differences (~4 ppm) between rotational isomers provide insights into conformational dynamics .

Q. How are computational methods integrated into the study of this compound’s reactivity?

Density functional theory (DFT) calculations predict reaction pathways (e.g., allylation energetics) and optimize transition states. Computational docking studies further elucidate interactions between fluorinated derivatives and biological targets (e.g., enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.